Valoneic acid dilactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

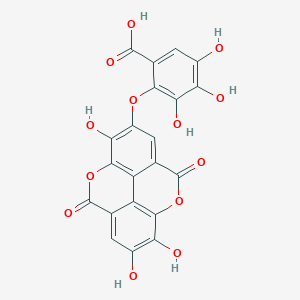

Valoneic acid dilactone is a natural product found in Juglans ailanthifolia, Punica granatum, and other organisms with data available.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1. Inhibition of RNase L

Valoneic acid dilactone has been identified as a potent inhibitor of RNase L, an enzyme involved in antiviral responses. Research indicates that VAL exhibits a remarkable 100-fold selectivity over other related enzymes, making it a promising candidate for therapeutic applications against viral infections. This selectivity positions VAL as a potential treatment avenue for conditions like Aicardi-Goutières syndrome, where RNase L plays a critical role in cell death due to viral activation .

1.2. Antioxidant Properties

VAL demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative stress and damage caused by free radicals. This property suggests its potential use in developing nutraceuticals aimed at enhancing health and preventing chronic diseases linked to oxidative stress .

1.3. Antibacterial Activity

Studies have shown that VAL possesses antibacterial properties, making it a candidate for developing antimicrobial agents. Its effectiveness against various bacterial strains can be leveraged in pharmaceutical formulations aimed at treating infections .

Agricultural Applications

2.1. Biostimulant in Plant Growth

This compound has been studied for its role as a biostimulant, particularly in enhancing root growth under saline conditions. Research indicates that VAL can improve root development and overall plant health when applied to crops subjected to salt stress, thus potentially increasing agricultural productivity in challenging environments .

2.2. Role in Soil Health

The application of VAL in soil management practices can enhance nutrient availability and improve soil structure, contributing to sustainable agricultural practices . Its ability to bind and precipitate proteins also suggests potential use in improving soil fertility.

Food Science Applications

3.1. Preservation and Antioxidant Agent

Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products. Its ability to inhibit oxidative reactions helps extend the shelf life of perishable goods while maintaining nutritional quality .

3.2. Nutritional Enhancements

VAL's incorporation into food products may offer additional health benefits, including improved metabolic health due to its antidiabetic properties observed in preliminary studies involving fruit extracts . This positions VAL as a functional ingredient in health-oriented food formulations.

Case Studies and Research Findings

Propiedades

Número CAS |

60202-70-2 |

|---|---|

Fórmula molecular |

C21H10O13 |

Peso molecular |

470.3 g/mol |

Nombre IUPAC |

3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid |

InChI |

InChI=1S/C21H10O13/c22-7-2-6(19(28)29)16(15(27)12(7)24)32-9-3-5-11-10-4(20(30)34-18(11)14(9)26)1-8(23)13(25)17(10)33-21(5)31/h1-3,22-27H,(H,28,29) |

Clave InChI |

BPAOAXAAABIQKR-UHFFFAOYSA-N |

SMILES |

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5=C(C(=C(C=C5C(=O)O)O)O)O |

SMILES canónico |

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5=C(C(=C(C=C5C(=O)O)O)O)O |

Sinónimos |

Valoneic acid dilactone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.